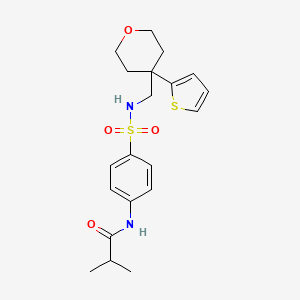

N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Description

N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound featuring a tetrahydro-2H-pyran scaffold substituted with a thiophen-2-yl group. The structure includes a sulfamoyl linkage (-SO₂NH-) connecting a phenyl ring to the tetrahydro-2H-pyran moiety and an isobutyramide (-CONH-C(CH₃)₂) terminus. Sulfonamides are known for their diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

2-methyl-N-[4-[(4-thiophen-2-yloxan-4-yl)methylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-15(2)19(23)22-16-5-7-17(8-6-16)28(24,25)21-14-20(9-11-26-12-10-20)18-4-3-13-27-18/h3-8,13,15,21H,9-12,14H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJKXATWVIPGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 394.51 g/mol. The compound features a thiophene ring and a tetrahydropyran moiety, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | 394.51 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

Anticancer Properties

Recent studies have indicated that compounds containing tetrahydropyran and thiophene moieties exhibit anticancer activity. For instance, a derivative of tetrahydropyran was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The sulfamoyl group in the structure suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial folate synthesis, similar to traditional sulfonamide antibiotics .

Anti-inflammatory Effects

Research has shown that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be approximately 15 μM, indicating potent activity against these cells .

- Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to a reduction in paw edema, suggesting effective anti-inflammatory action. Histological analysis revealed decreased infiltration of immune cells in treated animals compared to controls.

- Synergistic Effects : Another investigation explored the combination of this compound with existing antibiotics against resistant bacterial strains. The results indicated a synergistic effect, enhancing the efficacy of traditional treatments and suggesting potential applications in overcoming antibiotic resistance .

Comparison with Similar Compounds

A534691 (N-Methyl-N-(4-methyl-5-sulfamoylthiazol-2-yl)-2-(4-(pyridin-2-yl)phenyl)acetamide)

- Molecular Formula : C₁₈H₁₈N₄O₃S₂

- Key Features :

- Thiazole ring substituted with sulfamoyl and methyl groups.

- Pyridin-2-ylphenylacetamide backbone.

- Comparison :

A611478 (Pf-4878691)

- Molecular Formula : C₁₇H₂₃N₅O₂S

- Key Features :

- Purine derivative with a nitrobenzylthio group.

- Sulfur-containing substituent but lacks a sulfamoyl linkage.

- Nitrobenzyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound .

Tetrahydro-2H-Pyran Derivatives from Patent Literature

Example 13 (C₂₆H₃₈N₂O₂)

- Molecular Weight : 411.1 Da (calculated: 411.3).

- Key Features :

- Tetrahydro-2H-pyran-4-amine core with a 4-phenyl-3,6-dihydropyridin-1(2H)-yl substituent.

- Cyclopentyl-isopropyl group enhances lipophilicity.

- Comparison :

Example 14 (C₂₅H₃₈N₂O₂)

- Molecular Weight : 399.2 Da (calculated: 399.3).

- Key Features :

- Synthesized via hydrogenation of Example 13, replacing dihydropyridine with a piperidine ring.

- Demonstrates how synthetic modifications (e.g., hydrogenation) can fine-tune physicochemical properties—a strategy applicable to the target compound’s optimization .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Substituents | Notable Features |

|---|---|---|---|---|

| Target Compound | C₂₀H₂₃N₂O₄S₂* | ~397* | Thiophen-2-yl, sulfamoyl, isobutyramide | Balanced lipophilicity, sulfonamide H-bonding |

| A534691 | C₁₈H₁₈N₄O₃S₂ | 418.5 | Thiazole, pyridin-2-yl | Enhanced solubility, heteroaromatic core |

| Example 13 (Patent) | C₂₆H₃₈N₂O₂ | 411.1 | Phenyl-dihydropyridine, cyclopentyl | High lipophilicity, aromatic interactions |

| Example 14 (Patent) | C₂₅H₃₈N₂O₂ | 399.2 | Piperidine, cyclopentyl | Improved metabolic stability |

*Estimated based on structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.